

Spectroscopic Profile of 2',4',5'-Trimethylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: **2',4',5'-Trimethylacetophenone**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2',4',5'-trimethylacetophenone**, a substituted aromatic ketone. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H NMR and available ¹³C NMR data for **2',4',5'-trimethylacetophenone**.

¹H NMR Spectroscopic Data (Predicted)

While experimental ¹H NMR data for **2',4',5'-trimethylacetophenone** is not readily available in public spectral databases, predictions can be made based on the analysis of its isomer, 2',4',6'-trimethylacetophenone, and general principles of NMR spectroscopy. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group on the aromatic ring.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~7.4	Singlet	1H	Ar-H (H-6')
~7.0	Singlet	1H	Ar-H (H-3')
2.5	Singlet	3H	-COCH ₃
2.3	Singlet	3H	Ar-CH ₃ (at C-5')
2.25	Singlet	3H	Ar-CH ₃ (at C-4')
2.2	Singlet	3H	Ar-CH ₃ (at C-2')

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
201.2	C=O
139.0	Ar-C (C-2')
137.5	Ar-C (C-4')
135.8	Ar-C (C-5')
133.0	Ar-C (C-1')
131.5	Ar-CH (C-6')
129.0	Ar-CH (C-3')
29.5	-COCH ₃
21.0	Ar-CH ₃ (at C-2')
19.5	Ar-CH ₃ (at C-4')
19.0	Ar-CH ₃ (at C-5')

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid organic compound like **2',4',5'-trimethylacetophenone**.

Sample Preparation:

- Approximately 10-50 mg of the **2',4',5'-trimethylacetophenone** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]
- The solution is then transferred to a standard 5 mm NMR tube.[1] To ensure magnetic field homogeneity, the sample should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[1]

Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.
- ¹H NMR:
 - Pulse Angle: 30-90 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
- ¹³C NMR:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds (can be shorter for quantitative experiments with specific pulse sequences).[2]
- Number of Scans: Several hundred to several thousand scans may be required due to the low natural abundance of ^{13}C .
- Decoupling: Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]

Data Processing:

The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1685	Strong	C=O stretch (conjugated ketone)
~1610, 1500	Medium	C=C stretch (aromatic ring)
~1450, 1360	Medium	C-H bend (methyl groups)

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as **2',4',5'-trimethylacetophenone**, the following Attenuated Total Reflectance (ATR) or neat sample protocol is commonly used.[4][5]

Sample Preparation (Neat):

- A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).
[\[5\]](#)
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.
[\[5\]](#)
[\[6\]](#)

Sample Preparation (ATR):

- A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
[\[4\]](#)

Instrumental Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: Typically 4000-400 cm^{-1} .
[\[4\]](#)
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **2',4',5'-trimethylacetophenone** was obtained via electron ionization (EI).
[\[8\]](#)

m/z	Relative Intensity (%)	Assignment
162	30	$[M]^+$ (Molecular Ion)
147	100	$[M - CH_3]^+$ (Loss of a methyl group)
119	25	$[M - COCH_3]^+$ (Loss of the acetyl group)
91	15	$[C_7H_7]^+$ (Tropylium ion)
43	20	$[CH_3CO]^+$ (Acylum ion)

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for acquiring an EI mass spectrum of a volatile organic compound.

Sample Introduction:

- The sample must be volatile enough to be introduced into the ion source in the gas phase.[\[9\]](#)
For a liquid sample like **2',4',5'-trimethylacetophenone**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.[\[9\]](#)
- A small amount of the sample (typically in the microgram to nanogram range) is required.[\[9\]](#)

Ionization:

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[9\]](#)[\[10\]](#)
- This collision results in the ejection of an electron from the molecule, forming a molecular ion ($[M]^+$), and often causes extensive fragmentation.[\[10\]](#)[\[11\]](#)

Mass Analysis:

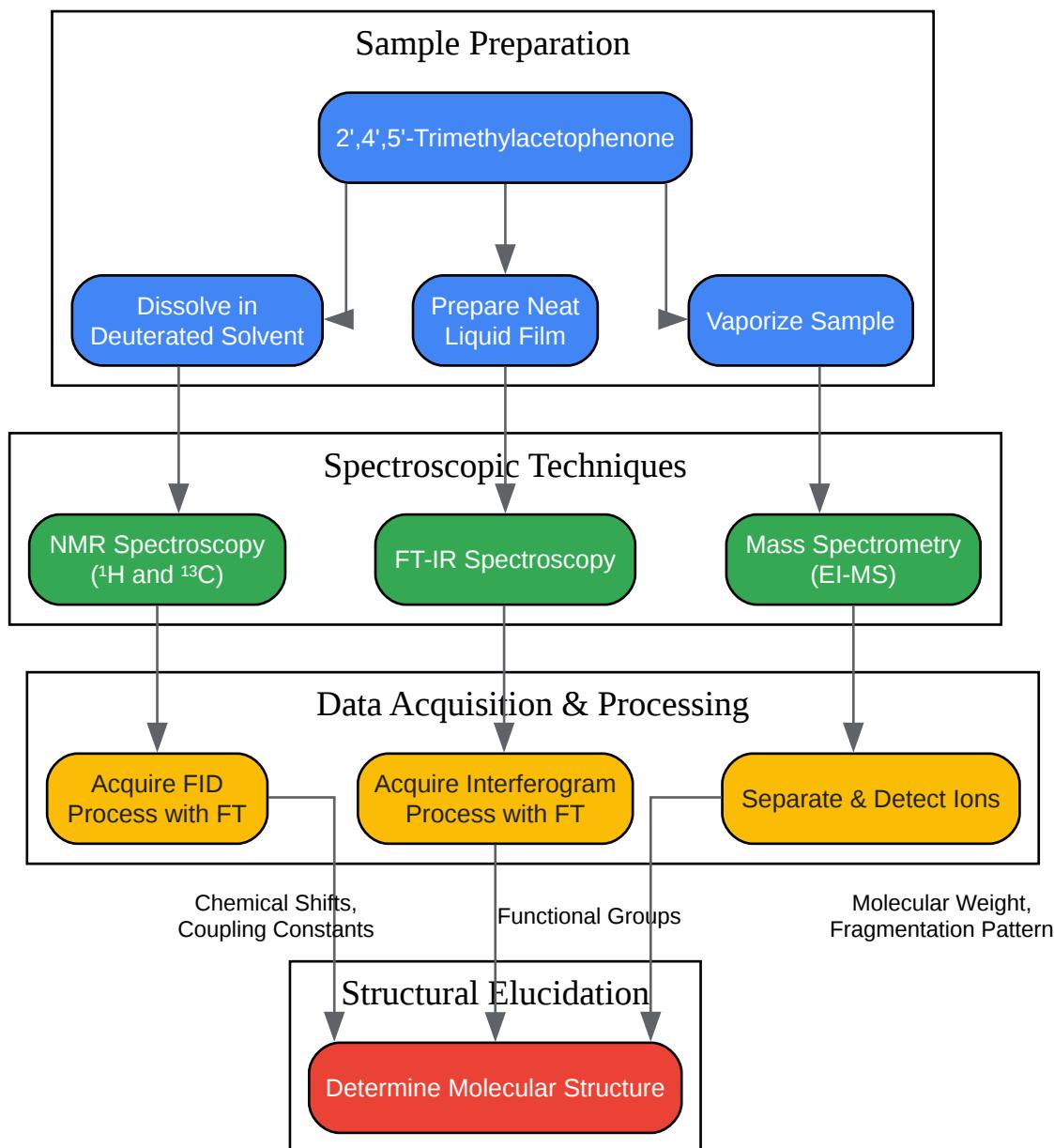
- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

- The separated ions are detected, and their abundance is recorded.
- The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2',4',5'-trimethylacetophenone**.



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Caption: Workflow for the spectroscopic analysis of **2',4',5'-Trimethylacetophenone**.

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